molecular formula C12H8ClNO2 B7837660 3-Chloro-5-(pyridin-4-yl)benzoic acid

3-Chloro-5-(pyridin-4-yl)benzoic acid

Cat. No.: B7837660
M. Wt: 233.65 g/mol
InChI Key: LBXOHXKBAUJWAP-UHFFFAOYSA-N
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Description

3-Chloro-5-(pyridin-4-yl)benzoic acid is an organic compound characterized by a benzene ring substituted with a chloro group at the 3-position and a pyridin-4-yl group at the 5-position

Synthetic Routes and Reaction Conditions:

  • Suzuki-Miyaura Cross-Coupling Reaction: This method involves the coupling of 3-chlorobenzoic acid with pyridin-4-ylboronic acid using a palladium catalyst under mild conditions.

  • Direct Arylation: Direct arylation of benzoic acid derivatives with pyridin-4-yl halides can also be employed, often requiring a metal catalyst and specific reaction conditions.

Industrial Production Methods: Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: Oxidation reactions can convert this compound to its corresponding carboxylic acid derivatives.

  • Reduction: Reduction reactions can reduce the carboxylic acid group to alcohols or other reduced forms.

  • Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the benzene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents like lithium aluminium hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Reagents such as halogens (Cl₂, Br₂) and strong bases (NaOH, KOH) are typically employed.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and their derivatives.

  • Reduction: Production of alcohols and other reduced derivatives.

  • Substitution: Introduction of various functional groups leading to diverse derivatives.

Scientific Research Applications

3-Chloro-5-(pyridin-4-yl)benzoic acid has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.

  • Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

  • Medicine: It has potential therapeutic applications, including anti-inflammatory and antimicrobial properties.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-chloro-5-(pyridin-4-yl)benzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory properties may be attributed to the inhibition of certain enzymes or signaling pathways involved in inflammation.

Comparison with Similar Compounds

  • 3-Chloro-4-(pyridin-3-yl)benzoic Acid: Similar structure with a different position of the pyridinyl group.

  • 3-Chloro-5-(pyridin-3-yl)benzoic Acid: Another positional isomer with different biological activity.

  • 3-Chloro-5-(pyridin-2-yl)benzoic Acid: Another positional isomer with distinct chemical properties.

Uniqueness: 3-Chloro-5-(pyridin-4-yl)benzoic acid is unique due to its specific substitution pattern, which influences its reactivity and biological activity compared to its isomers.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications

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Properties

IUPAC Name

3-chloro-5-pyridin-4-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO2/c13-11-6-9(5-10(7-11)12(15)16)8-1-3-14-4-2-8/h1-7H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBXOHXKBAUJWAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CC(=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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